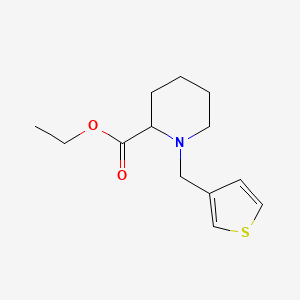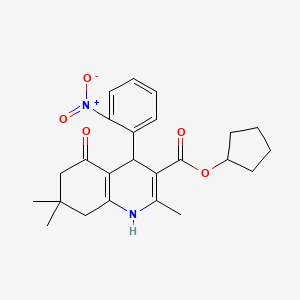![molecular formula C18H18ClIN2O B5178564 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide, commonly known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in studying pain and inflammation. CPIP is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in the perception of pain and inflammation.
作用机制
CPIP acts as a selective antagonist of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels by binding to a specific site on the channel. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels are activated by various stimuli, such as electrophiles, oxidants, and pungent compounds, and lead to the influx of calcium ions into the cell. By blocking N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels, CPIP inhibits calcium influx and reduces the sensitivity of sensory neurons to noxious stimuli, thus reducing pain and inflammation.
Biochemical and Physiological Effects
CPIP has been shown to reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and visceral pain. CPIP has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to noxious stimuli. In addition, CPIP has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain.
实验室实验的优点和局限性
One of the main advantages of CPIP is its selectivity for N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels, which allows for the specific investigation of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide-mediated pain and inflammation. CPIP is also relatively easy to synthesize, which makes it accessible to most laboratories. However, one of the limitations of CPIP is its relatively low potency, which requires higher doses to achieve a significant effect. In addition, CPIP has a relatively short half-life, which limits its use in long-term studies.
未来方向
There are several future directions for the use of CPIP in scientific research. One potential direction is the investigation of the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels in chronic pain conditions, such as neuropathic pain and fibromyalgia. Another potential direction is the development of more potent and selective N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide antagonists, which could be used to target N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels in specific tissues or cell types. Finally, the use of CPIP in combination with other pain-relieving drugs could lead to the development of more effective pain management strategies.
合成方法
The synthesis of CPIP involves a multi-step process, which includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 3-chloro-4-(1-piperidinyl)aniline in the presence of a base to form CPIP. The yield of CPIP can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学研究应用
CPIP has been extensively used in scientific research to study the role of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels in pain and inflammation. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels are expressed in sensory neurons and are involved in the detection of noxious stimuli, such as cold, heat, and chemical irritants. By blocking N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels, CPIP can be used to investigate the contribution of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide channels to pain and inflammation in various animal models.
属性
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O/c19-15-12-13(8-9-17(15)22-10-4-1-5-11-22)21-18(23)14-6-2-3-7-16(14)20/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKMWRQTEHCZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)

![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)

![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)





